![molecular formula C17H17N3O2 B5785774 N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide, also known as MBZP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MBZP is a benzimidazole derivative that has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that this compound may inhibit the growth of cancer cells by suppressing the expression of certain genes involved in cell proliferation. The anti-inflammatory activity of this compound is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The antimicrobial activity of this compound is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. Additionally, this compound has been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of this compound for cancer treatment. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additional studies are needed to determine the long-term safety and efficacy of this compound for this application. Furthermore, research on the antimicrobial activity of this compound may lead to the development of new antimicrobial agents with improved efficacy and safety profiles.
Métodos De Síntesis
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide can be synthesized through a multistep process that involves the reaction of 4-methoxyaniline with 2-nitrobenzaldehyde to form 1-(4-methoxyphenyl)-2-nitroethylene. This compound is then reduced using sodium dithionite to yield 1-(4-methoxyphenyl)ethanone. The final step involves the reaction of 1-(4-methoxyphenyl)ethanone with o-phenylenediamine to form this compound.
Aplicaciones Científicas De Investigación
N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)benzimidazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-3-17(21)19-12-4-9-16-15(10-12)18-11-20(16)13-5-7-14(22-2)8-6-13/h4-11H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOXZISWHXVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)
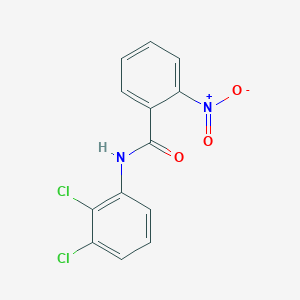
![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)
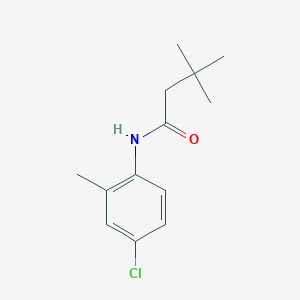
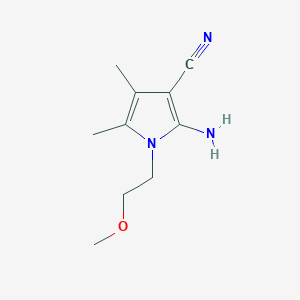
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
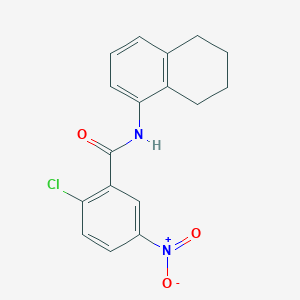
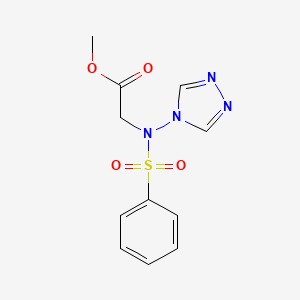
![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)
![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)